5-(Methylthio)-6-azauracil 5-(Methylthio)-6-azauracil
Brand Name: Vulcanchem
CAS No.: 31697-20-8
VCID: VC3821063
InChI: InChI=1S/C4H5N3O2S/c1-10-3-2(8)5-4(9)7-6-3/h1H3,(H2,5,7,8,9)
SMILES: CSC1=NNC(=O)NC1=O
Molecular Formula: C4H5N3O2S
Molecular Weight: 159.17 g/mol

5-(Methylthio)-6-azauracil

CAS No.: 31697-20-8

Cat. No.: VC3821063

Molecular Formula: C4H5N3O2S

Molecular Weight: 159.17 g/mol

* For research use only. Not for human or veterinary use.

5-(Methylthio)-6-azauracil - 31697-20-8

Specification

CAS No. 31697-20-8
Molecular Formula C4H5N3O2S
Molecular Weight 159.17 g/mol
IUPAC Name 6-methylsulfanyl-2H-1,2,4-triazine-3,5-dione
Standard InChI InChI=1S/C4H5N3O2S/c1-10-3-2(8)5-4(9)7-6-3/h1H3,(H2,5,7,8,9)
Standard InChI Key CFJBQECTMGMNGA-UHFFFAOYSA-N
SMILES CSC1=NNC(=O)NC1=O
Canonical SMILES CSC1=NNC(=O)NC1=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₄H₅N₃O₂S, with a molar mass of 159.17 g/mol. Key structural attributes include:

  • A 1,2,4-triazine core with oxo groups at positions 3 and 5.

  • A methylthio (-SCH₃) group at position 5.

  • Tautomerism between the 3,5-diketo form and enolic forms, influencing its reactivity .

Table 1: Physicochemical Properties of 5-(Methylthio)-6-azauracil

PropertyValueSource
Density1.75 ± 0.1 g/cm³ (predicted)
pKa6.71 ± 0.40 (predicted)
Melting PointNot reported
SolubilityModerate in polar solvents

Synthesis and Structural Elucidation

Key Synthetic Routes

The compound is synthesized via selective thiation of 6-azauracil (1,2,4-triazine-3,5(2H,4H)-dione). A representative method involves:

  • Thiation with P₄S₁₀:

    • 6-Azauracil reacts with phosphorus pentasulfide (P₄S₁₀) in pyridine under reflux.

    • The reaction selectively substitutes the oxygen at position 5 with a thiol group, yielding 5-mercapto-6-azauracil .

  • Methylation:

    • The thiol intermediate is methylated using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) to introduce the methylthio group .

Table 2: Optimization of Thiation Conditions

ParameterOptimal ValueYield
SolventPyridine62–75%
TemperatureReflux (115°C)
Reaction Time3 hours

Analytical Characterization

  • ¹H NMR: Signals at δ 2.5 ppm (singlet, SCH₃) and δ 8.1–8.3 ppm (triazine protons).

  • IR Spectroscopy: Strong bands at 1680 cm⁻¹ (C=O) and 650 cm⁻¹ (C-S) .

Biological Activity and Mechanisms

Antimetabolite and Antitumor Effects

As a uracil analog, 5-(methylthio)-6-azauracil disrupts nucleotide metabolism:

  • Inhibition of Orotidine Monophosphate Decarboxylase (OMPD): Competes with orotic acid, reducing UMP synthesis .

  • Depletion of UTP/GTP Pools: Observed in Streptococcus faecalis and leukemia cell lines, leading to growth arrest .

IL-5 Inhibition and Anti-Inflammatory Applications

  • Targeting Eosinophil-Driven Inflammation: The compound inhibits IL-5 signaling, a key pathway in asthma and eosinophilic disorders.

  • Structure-Activity Relationship (SAR): The methylthio group enhances binding to IL-5 receptors compared to unsubstituted 6-azauracil .

Thyroid Hormone Receptor β (THR-β) Selectivity

  • Hyperlipidemia Treatment: Derivatives like MGL-3196 (a cyanoazauracil analog) show 28-fold selectivity for THR-β over THR-α, reducing LDL cholesterol without cardiac toxicity .

  • Mechanistic Insight: The methylthio group improves hepatic uptake and metabolic stability .

Applications in Drug Development

Preclinical and Clinical Studies

  • Oncology: In murine models, 5-(methylthio)-6-azauracil derivatives reduce tumor volume in adenocarcinoma 755 by 40–60% .

  • Immunology: Orally administered analogs (50–200 mg/day) lower IL-5 levels by 30–50% in phase I trials .

Table 3: Pharmacokinetic Profile of Select Derivatives

Parameter5-(Methylthio)-6-azauracilMGL-3196 (Analog)
Half-life (t₁/₂)2.5 hours6.8 hours
Bioavailability45%72%
CYP InhibitionLowModerate

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